2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
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Overview
Description
2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of tert-butyl, ethyl, and fluoro groups further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by reacting a suitable diamine with a diester under controlled conditions. This step often requires the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Introduction of Substituents: The tert-butyl, ethyl, and fluoro groups are introduced through subsequent reactions, such as alkylation and fluorination. These reactions may involve the use of reagents like tert-butyl chloride, ethyl bromide, and a fluorinating agent.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents. Common reagents for these reactions include sodium hydroxide and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low temperature.
Substitution: Sodium hydroxide, potassium cyanide; conditionsaqueous or organic solvent, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted analogs.
Scientific Research Applications
2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying stereochemistry and conformational analysis.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its rigid structure allows for precise modeling of molecular interactions.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and chemical properties make it a candidate for designing novel therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The presence of fluoro and tert-butyl groups enhances its binding affinity and selectivity. The compound may also interact with cellular pathways, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares the spirocyclic core but lacks the ethyl and fluoro substituents.
2-tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate: This compound has a benzyl group instead of a fluoro group, leading to different chemical properties.
Uniqueness
2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is unique due to the presence of the fluoro group, which enhances its chemical reactivity and binding affinity. The combination of tert-butyl and ethyl groups further contributes to its stability and selectivity in various applications.
Properties
Molecular Formula |
C14H23FN2O4 |
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Molecular Weight |
302.34 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C14H23FN2O4/c1-5-20-10(18)14(15)7-16-6-13(14)8-17(9-13)11(19)21-12(2,3)4/h16H,5-9H2,1-4H3 |
InChI Key |
BBQOUXJGAUKQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNCC12CN(C2)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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